N,N-Dibutyl-N-dodecyl-4-methylanilinium perchlorate
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Overview
Description
N,N-Dibutyl-N-dodecyl-4-methylanilinium perchlorate is a chemical compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of a perchlorate anion and a cationic nitrogen atom bonded to butyl, dodecyl, and 4-methylanilinium groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-N-dodecyl-4-methylanilinium perchlorate typically involves the quaternization of N,N-dibutyl-4-methylaniline with dodecyl chloride, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions generally include:
Temperature: The reaction is carried out at elevated temperatures to facilitate the quaternization process.
Solvent: Common solvents used include polar aprotic solvents such as acetonitrile or dimethylformamide.
Catalyst: A catalyst such as potassium carbonate may be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-N-dodecyl-4-methylanilinium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the perchlorate anion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N,N-Dibutyl-N-dodecyl-4-methylanilinium perchlorate has several scientific research applications, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound can be employed in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: The compound is used in the formulation of surfactants and detergents, providing improved cleaning and emulsifying properties.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-N-dodecyl-4-methylanilinium perchlorate involves its interaction with molecular targets such as cell membranes. The compound’s amphiphilic structure allows it to insert into lipid bilayers, disrupting membrane integrity and affecting cellular processes. This can lead to increased permeability and potential cell lysis. The perchlorate anion may also play a role in the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
N-Dodecyl-N,N-dimethylammonio)butyrate: Another quaternary ammonium salt with similar amphiphilic properties.
N-Dodecyl-4-methylbenzenesulfonamide: A compound with a similar alkyl chain length and aromatic ring structure.
Uniqueness
N,N-Dibutyl-N-dodecyl-4-methylanilinium perchlorate is unique due to its specific combination of butyl, dodecyl, and 4-methylanilinium groups, which confer distinct physicochemical properties
Properties
CAS No. |
143785-61-9 |
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Molecular Formula |
C27H50ClNO4 |
Molecular Weight |
488.1 g/mol |
IUPAC Name |
dibutyl-dodecyl-(4-methylphenyl)azanium;perchlorate |
InChI |
InChI=1S/C27H50N.ClHO4/c1-5-8-11-12-13-14-15-16-17-18-25-28(23-9-6-2,24-10-7-3)27-21-19-26(4)20-22-27;2-1(3,4)5/h19-22H,5-18,23-25H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
HKNWJIPBIMAMMS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](CCCC)(CCCC)C1=CC=C(C=C1)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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